3-(3,5-Dimethoxyphenyl)-1-propene
Overview
Description
3-(3,5-Dimethoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a 3,5-dimethoxyphenyl ring
Mechanism of Action
Target of Action
The primary target of 3-(3,5-Dimethoxyphenyl)-1-propene, also known as DPP23, is reactive oxygen species (ROS) generation in cancer cells . ROS are unstable molecules containing oxygen that readily react with other molecules in cells . The generation of ROS specifically in cancer cells is a promising strategy for their selective killing .
Mode of Action
DPP23 exerts its antitumor activity through ROS-mediated apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death . The exact mechanism underlying ros generation by dpp23 remains unknown .
Biochemical Pathways
DPP23 alters global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis . It modulates the expression of 13 genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Of these, CHAC1 was most highly upregulated upon DPP23 treatment . DPP23 may induce GSH depletion through modulation of gene expression, which is especially involved in glutathione metabolism .
Result of Action
This selective killing is achieved through the generation of ROS and the subsequent oxidative stress and apoptosis .
Action Environment
The action of DPP23 can be influenced by various environmental factors. For instance, ROS is generated by the action of endogenous factors, such as the electron transport chain, peroxisomes, P450, Fe 2+, NADPH, cyclooxygenase, and lipoxygenase, and by exogenous factors, such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation . These factors can potentially influence the action, efficacy, and stability of DPP23.
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethoxyphenyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are diverse. In cancer cells, it has been shown to induce reactive oxygen species (ROS) generation, leading to apoptosis . This selective induction of ROS in cancer cells, but not in healthy cells, suggests its potential as an anticancer agent. Furthermore, this compound can influence cell signaling pathways, such as the unfolded protein response, and modulate gene expression related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by influencing transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained ROS generation and apoptosis in cancer cells . Additionally, the compound’s stability under various conditions can influence its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the selective induction of apoptosis in cancer cells. At higher doses, it can lead to toxic effects, including oxidative damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferase, which plays a role in the detoxification of reactive intermediates . This interaction can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, its binding to transport proteins can facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can enhance its ability to induce ROS generation and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-1-propene typically involves the use of 3,5-dimethoxybenzaldehyde as a starting material. One common method is the Wittig reaction, where 3,5-dimethoxybenzaldehyde reacts with a phosphonium ylide to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethoxyphenyl)-1-propene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: H2/Pd-C
Substitution: Br2, HNO3
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
3-(3,5-Dimethoxyphenyl)-1-propene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxybenzaldehyde
- 3,5-Dimethoxyphenylboronic Acid
- 3,5-Dimethoxyacetophenone
Uniqueness
Compared to similar compounds, 3-(3,5-Dimethoxyphenyl)-1-propene stands out due to its unique propene group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-dimethoxy-5-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCNNBWHOVQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335374 | |
Record name | 1-Allyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-89-4 | |
Record name | 1-Allyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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